
5,9,9-Trimethylcyclonona-1,3,6-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9,9-Trimethylcyclonona-1,3,6-triene: is an organic compound with the molecular formula C₁₂H₁₈ . It is a type of cyclononatriene, characterized by a nine-membered ring with three double bonds and three methyl groups attached at the 5th and 9th positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,9,9-Trimethylcyclonona-1,3,6-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the protonation of the corresponding aromatic anion, followed by cyclization . The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the nine-membered ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 5,9,9-Trimethylcyclonona-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
科学的研究の応用
Chemistry: 5,9,9-Trimethylcyclonona-1,3,6-triene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications .
作用機序
The mechanism of action of 5,9,9-Trimethylcyclonona-1,3,6-triene involves its interaction with molecular targets through its double bonds and methyl groups. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological research .
類似化合物との比較
Cyclononatetraene: Another nine-membered ring compound with four double bonds.
Cyclooctatetraene: An eight-membered ring compound with four double bonds.
Cycloheptatriene: A seven-membered ring compound with three double bonds.
Uniqueness: 5,9,9-Trimethylcyclonona-1,3,6-triene is unique due to the presence of three methyl groups at specific positions, which influence its reactivity and stability. This structural feature distinguishes it from other cyclononatrienes and contributes to its specific chemical and biological properties .
特性
CAS番号 |
61244-35-7 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
5,9,9-trimethylcyclonona-1,3,6-triene |
InChI |
InChI=1S/C12H18/c1-11-7-4-5-9-12(2,3)10-6-8-11/h4-9,11H,10H2,1-3H3 |
InChIキー |
RKDVUKLZLKMNKM-UHFFFAOYSA-N |
正規SMILES |
CC1C=CCC(C=CC=C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


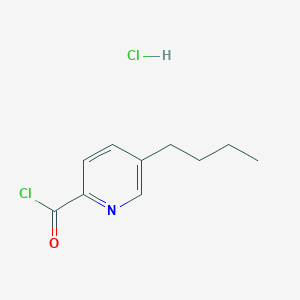
![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
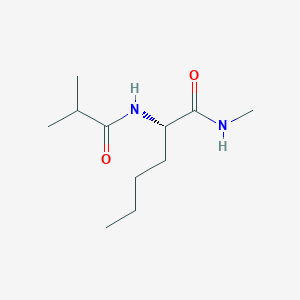
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)

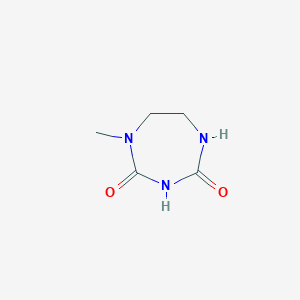

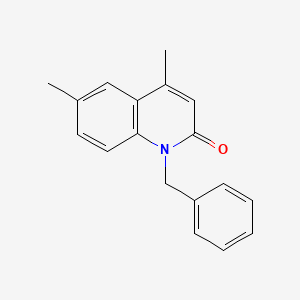
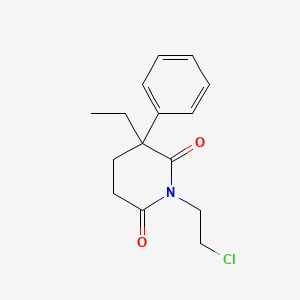
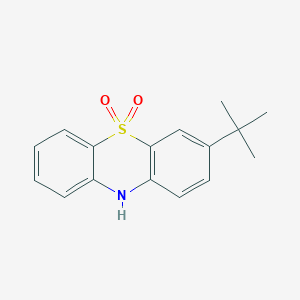
![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)
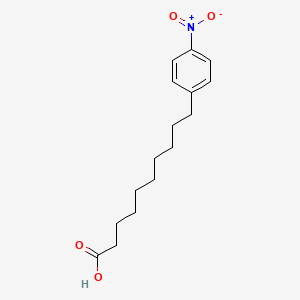
![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)
